5,5,5-Trifluoro-3,3-dimethylpentanoic acid
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Overview
Description
5,5,5-Trifluoro-3,3-dimethylpentanoic acid is an organic compound with the molecular formula C7H11F3O2. It is characterized by the presence of three fluorine atoms and two methyl groups attached to a pentanoic acid backbone.
Preparation Methods
The synthesis of 5,5,5-Trifluoro-3,3-dimethylpentanoic acid typically involves the introduction of trifluoromethyl groups into a pentanoic acid structure. One common synthetic route includes the reaction of 3,3-dimethylbutanoic acid with a fluorinating agent such as trifluoromethyl iodide under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .
Industrial production methods may involve more scalable processes, such as continuous flow reactors, to produce larger quantities of the compound efficiently. These methods often require optimization of reaction parameters to achieve the desired product quality and consistency .
Chemical Reactions Analysis
5,5,5-Trifluoro-3,3-dimethylpentanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an alkane, using reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles such as amines or alcohols. The major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
5,5,5-Trifluoro-3,3-dimethylpentanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly those containing fluorine atoms, which are valuable in pharmaceuticals and agrochemicals.
Biology: The compound’s unique properties make it useful in studying enzyme interactions and metabolic pathways involving fluorinated compounds.
Medicine: It serves as a precursor in the development of fluorinated drugs, which often exhibit enhanced metabolic stability and bioavailability.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and surfactants
Mechanism of Action
The mechanism by which 5,5,5-Trifluoro-3,3-dimethylpentanoic acid exerts its effects is largely dependent on its interactions with specific molecular targets. The trifluoromethyl groups can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects. The exact pathways involved may vary depending on the specific application and target .
Comparison with Similar Compounds
5,5,5-Trifluoro-3,3-dimethylpentanoic acid can be compared with other fluorinated carboxylic acids, such as:
Trifluoroacetic acid: A simpler compound with a single trifluoromethyl group, commonly used as a reagent in organic synthesis.
2,2,2-Trifluoroethanol: A fluorinated alcohol with applications in both chemistry and biology.
Perfluorooctanoic acid: A longer-chain fluorinated acid with significant industrial applications but also environmental concerns
The uniqueness of this compound lies in its specific structure, which combines multiple trifluoromethyl groups with a dimethyl-substituted pentanoic acid backbone. This structure imparts distinct chemical and physical properties, making it valuable for specialized applications .
Properties
IUPAC Name |
5,5,5-trifluoro-3,3-dimethylpentanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11F3O2/c1-6(2,3-5(11)12)4-7(8,9)10/h3-4H2,1-2H3,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUPNEMLJXBGHET-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC(=O)O)CC(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11F3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1008754-91-3 |
Source
|
Record name | 5,5,5-trifluoro-3,3-dimethylpentanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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